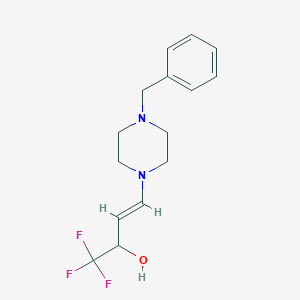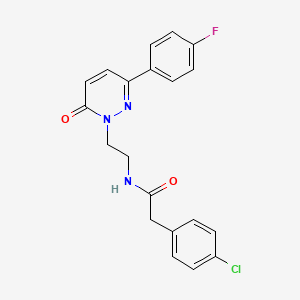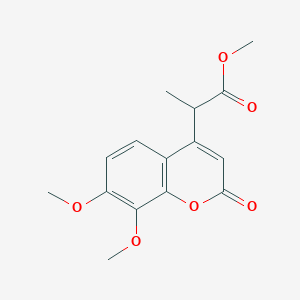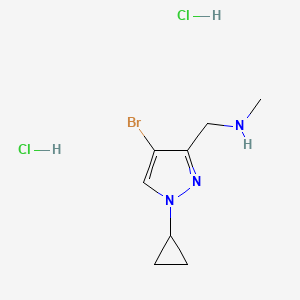![molecular formula C20H17F2N3OS B2680216 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 396721-44-1](/img/structure/B2680216.png)
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide , are known to have a molecular weight of around 355.4 g/mol . They typically contain elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopic analysis .Physical And Chemical Properties Analysis
Similar compounds have properties such as a molecular weight of around 423.5 g/mol, a topological polar surface area of 90.7 Ų, and a complexity of 584 .Aplicaciones Científicas De Investigación
Antibacterial Agents
N-(2-(3,5-Dimethylphenyl)-4,6-Dihydro-2H-Thieno[3,4-C]Pyrazol-3-Yl)-2,6-Difluorobenzamide and its analogs have been studied for their potential as antibacterial agents. Notably, certain analogs displayed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial properties at concentrations that are non-toxic to mammalian cells, making them potential candidates for therapeutic applications (Palkar et al., 2017).
Photophysical and Chemosensory Properties
Studies have also focused on the photophysical properties of related compounds. For example, a novel pyrazoline derivative demonstrated positive solvatochromism, indicating its potential as a fluorescent chemosensor for metal ions such as Fe3+. These characteristics suggest applications in molecular sensing and imaging technologies (Khan, 2020).
Supramolecular Liquid Crystals
The compound's derivatives have been used in the development of supramolecular liquid crystals. These materials, containing a 4-aryl-1H-pyrazole unit, show potential for luminescent properties and are of interest in materials science, particularly for their self-assembling and luminescent capabilities in the visible region (Moyano et al., 2013).
Photovoltaic Devices
Further, the derivatives of this compound have been investigated for their application in photovoltaic devices. Copolymers formed with donor segments have shown varied photovoltaic performances, which is a significant area of research in renewable energy technologies (Zhou et al., 2010).
Anti-Inflammatory and Analgesic Properties
Some derivatives have shown promising anti-inflammatory and analgesic activities. This suggests potential therapeutic applications in managing pain and inflammation. Research into these properties could lead to the development of new pharmaceuticals (Abdulla et al., 2014).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c1-11-6-12(2)8-13(7-11)25-19(14-9-27-10-17(14)24-25)23-20(26)18-15(21)4-3-5-16(18)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOIAHVLVABCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2680137.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)
![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)
amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)


![2-({[(4-chlorophenyl)methyl]carbamoyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2680148.png)
![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)


![N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2680156.png)
